molecular formula C15H13BrN2O3S B3103608 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1445993-85-0

4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3103608
CAS RN: 1445993-85-0
M. Wt: 381.2 g/mol
InChI Key: JJPYBDZWIWWOEG-UHFFFAOYSA-N
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Description

“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C15H13BrN2O3S and a molecular weight of 381.24 . It is used in the preparation of various products .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a bromo, methoxy, and tosyl group attached at different positions . The InChI code for this compound is 1S/C15H13BrN2O3S/c1-10-3-5-11 (6-4-10)22 (19,20)18-8-7-12-13 (16)9-17-15 (21-2)14 (12)18/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 525.8±60.0 °C and a predicted density of 1.57±0.1 g/cm3 . The pKa value is predicted to be 5.88±0.30 .

Scientific Research Applications

Cancer Therapy

“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” derivatives have shown potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, making them attractive targets for cancer therapy . For instance, compound 4h, a derivative of this compound, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation .

Apoptosis Induction

In addition to inhibiting cell proliferation, compound 4h also induced apoptosis in breast cancer 4T1 cells . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” and its derivatives could be used to trigger programmed cell death in cancer cells .

Inhibition of Cell Migration and Invasion

Compound 4h significantly inhibited the migration and invasion of 4T1 cells . This indicates that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” could potentially be used to prevent the spread of cancer cells .

Drug Optimization

The low molecular weight of compound 4h makes it an appealing lead compound, beneficial for subsequent optimization . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” could serve as a starting point for the development of more effective drugs .

Anticancer Activity

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Development of New Effective Anticancer Drugs

The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine”, being a pyrimidine derivative, could be used to develop new effective anticancer drugs .

properties

IUPAC Name

4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPYBDZWIWWOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Synthesis routes and methods

Procedure details

A solution of 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine (7.42 g, 32.7 mmol) in dimethylformamide (235 mL) was stirred at room temperature. To this solution was added sodium hydride (1.18 g, 1.96 g of 60% dispersion in oil, 49.0 mmol), and the reaction mixture was stirred for 10 minutes. P-toluenesulfonyl chloride (9.35 g, 49.0 mmol) was then added portion-wise, and the mixture was stirred at room temperature under nitrogen for 16 hours. The reaction mixture was quenched carefully with water and the resulting beige solid collected by vacuum filtration on a Buchner funnel, and washed with water. The solid was collected and dried in a vacuum oven at 50° C. to provide 12.4 g (100%) of 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine.
Quantity
7.42 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
9.35 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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